

Application Notes and Protocols for Oxindole Derivatives in Disease Models

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Compound of Interest

Compound Name: 6-Methylsulfonyloxindole

Cat. No.: B1362221

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

While specific research on **6-Methylsulfonyloxindole** is not extensively available in public literature, the core structure, oxindole, is a well-established "privileged scaffold" in medicinal chemistry. This document provides detailed application notes and protocols for the broader class of oxindole derivatives in various disease models, offering a valuable resource for researchers interested in exploring the potential of compounds like **6-Methylsulfonyloxindole**. The oxindole core is a versatile starting point for developing potent and selective modulators of various biological targets. This document will focus on the application of oxindole derivatives in three major disease areas: cancer, neurodegenerative diseases, and inflammatory diseases.

I. Oxindole Derivatives in Cancer Models

Oxindole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. Their mechanism of action often involves the inhibition of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.^{[1][2][3]}

A. Key Target and Application: Kinase Inhibition

A primary mechanism through which oxindole derivatives exert their anticancer effects is by inhibiting various protein kinases involved in cancer cell signaling.^{[1][3]}

Table 1: Quantitative Data for Selected Oxindole-Based Kinase Inhibitors

Compound	Target Kinases	IC50 Values	Disease Model Application	Reference
Sunitinib	VEGFRs, PDGFRs, c-KIT	VEGFR-2: 2 nM; PDGFR-β: 1 nM	Renal Cell Carcinoma, Gastrointestinal Stromal Tumors	(Commercially available drug, data from FDA label and literature)
Nintedanib	VEGFRs, FGFRs, PDGFRs	VEGFR-1: 34 nM; VEGFR-2: 13 nM; VEGFR-3: 13 nM; FGFR-1: 69 nM; FGFR-2: 37 nM; FGFR-3: 108 nM; PDGFRα: 59 nM; PDGFRβ: 65 nM	Idiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer	(Commercially available drug, data from FDA label and literature)
SH-859	Akt/mTOR pathway	IC50: ~10 μM (786-O cells)	Renal Cell Carcinoma	[4]
Compound 6 (Spiro oxindole)	Not specified	IC50: 3.55 μM (MCF-7), 4.40 μM (MDA-MB-231)	Breast Cancer	[5]

B. Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of an oxindole derivative against a specific kinase.
- Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:

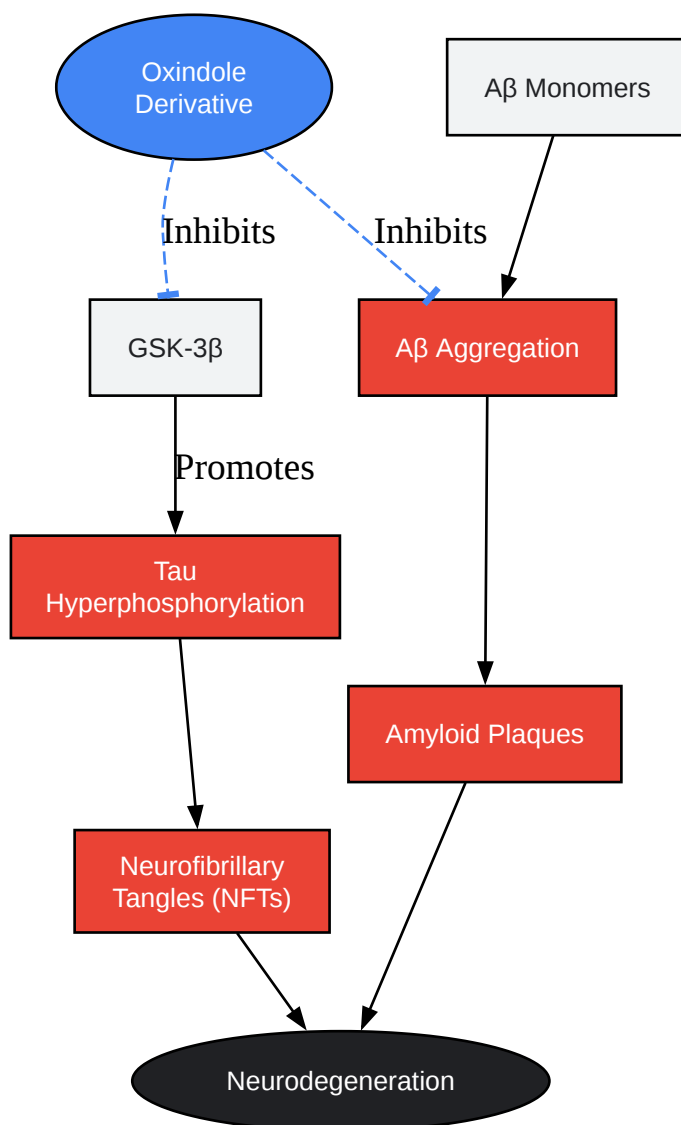
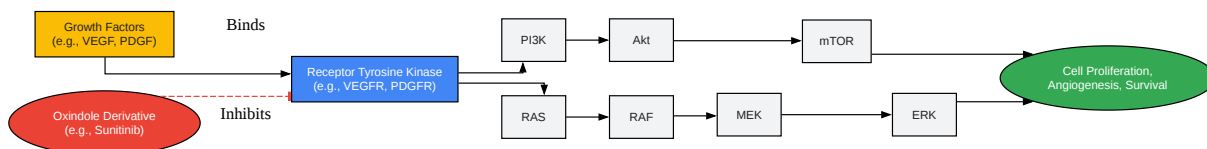
- Prepare serial dilutions of the oxindole derivative in DMSO.
- In a 96-well plate, add the kinase buffer, the test compound, and the recombinant VEGFR-2 enzyme.
- Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

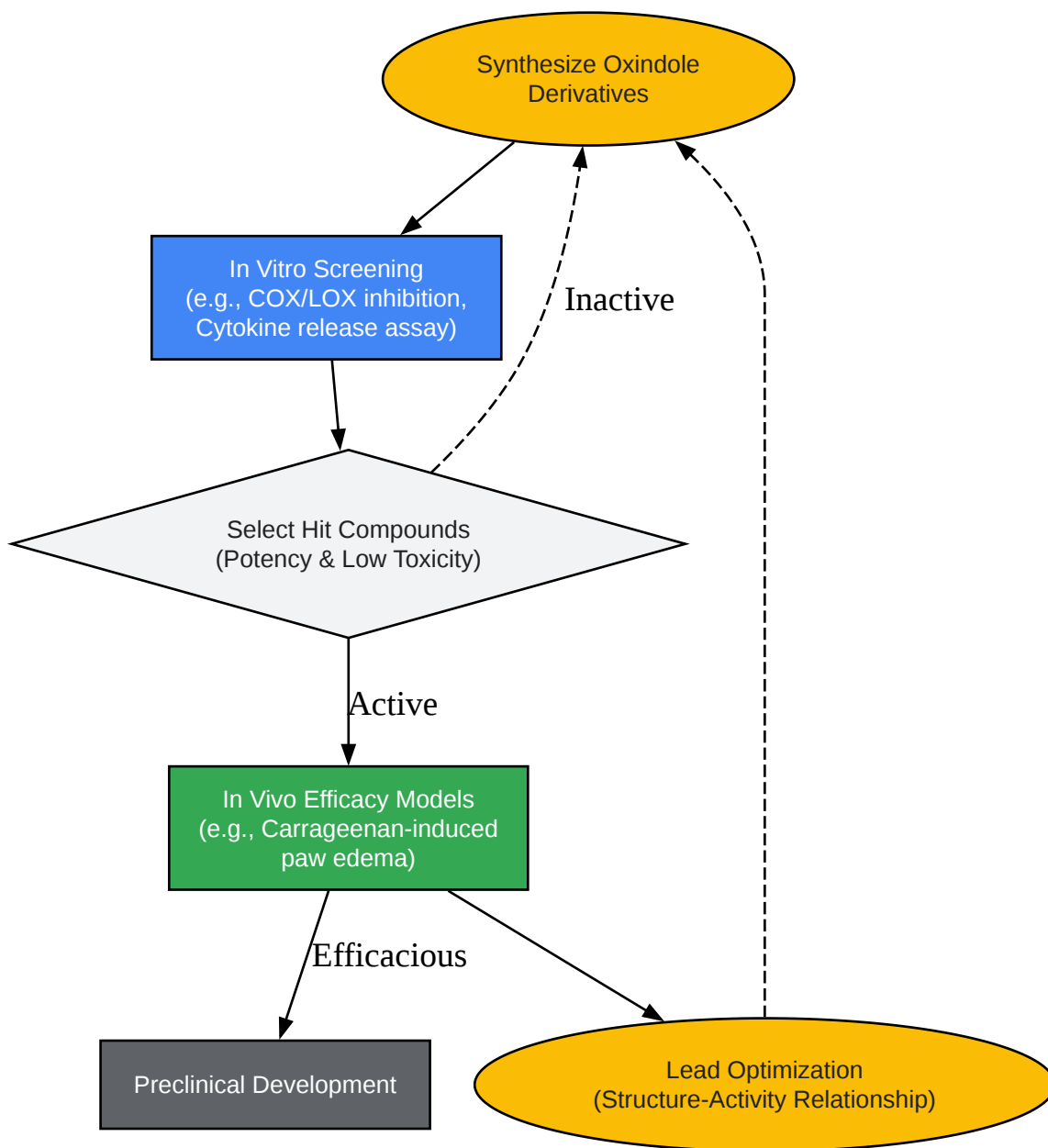
2. Cell Viability Assay (MTT Assay)

- Objective: To assess the cytotoxic effect of an oxindole derivative on cancer cell lines.
- Materials: Cancer cell lines (e.g., MCF-7, 786-O), cell culture medium, 96-well plates, oxindole derivative, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).^[4]
- Procedure:
 - Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the oxindole derivative for 48-72 hours.
 - Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
 - Solubilize the formazan crystals by adding a solubilizing agent.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to untreated control cells.

C. Signaling Pathway and Workflow





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